铯离子载体 II

描述

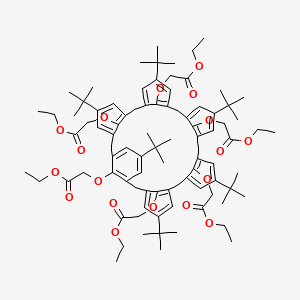

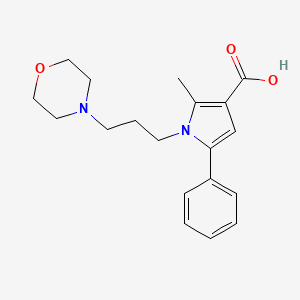

Cesium ionophore II is a type of calixarene macrocycle . Calixarenes are a well-known family of macrocyclic compounds with many potential applications in various branches of chemistry and biology . They are widely used as the building blocks for the construction of more sophisticated systems due to their one-pot preparation, easy derivatization, and unique complexation abilities .

Synthesis Analysis

A potentiometric sensor, based on the glassy carbon electrode (GCE) modified with a magnetic multi-walled carbon nanotubes/cesium ion-imprinted polymer composite (MMWCNTs@Cs-IIP), has been introduced for the detection of cesium . The ion-imprinted polymer (IIP) was synthesized using cesium ions as the template ions, chitosan as the functional monomer, and glutaraldehyde as the cross-linking agent .Molecular Structure Analysis

The most probable structure of the cesium ionophore II–Pb 2+ cationic complex was derived using quantum mechanical DFT calculations . The combination of theoretical DFT calculations and an experimental extraction method in the two-phase water–nitrobenzene system can provide relevant data on the noncovalent bonding interactions of the divalent lead cation (Pb 2+) with the cesium ionophore II ligand .Chemical Reactions Analysis

Cesium ionophore II has been used in the solvent extraction of Pb 2+ into nitrobenzene by means of a synergistic mixture of strontium dicarbollylcobaltate, Sr (DCC) 2 . The very high stability constant of the cesium ionophore II–Pb 2+ cationic complex dissolved in nitrobenzene saturated with water was determined on the basis of extraction experiments in the two-phase water/nitrobenzene system and γ-activity measurements .Physical And Chemical Properties Analysis

Cesium is a very soft, ductile, silvery white metal . It is the most reactive, not only the alkali metals but also of all metals . When cesium is exposed to air, an explosion-like oxidation to form cesium superoxide, CsO 2, occurs; contact with water results in a vigorous reaction to form cesium hydroxide and hydrogen gas, which may ignite spontaneously .科学研究应用

1. 环境应用

铯离子载体 II 用于环境应用,特别是在铯离子的检测和分离中。Bereczki 等人 (2006) 证明了 1,3-交替硫代杯[4]单(冠-6)醚(一种铯离子载体)在膜电极中的应用,显示出对铯的高选择性,高于其他碱金属离子。此类离子载体在环境监测中具有潜在应用,尤其是在需要精确检测铯离子的情况下 (Bereczki 等,2006)。

2. 界面分子识别

铯离子载体 II 在气液界面上的行为是另一个研究领域。Rodrigo 等人 (2016) 发现铯离子载体 II 在此界面上的阳离子结合特异性有所增强,这对于开发新型材料和传感技术至关重要。这表明在需要在界面进行分子识别的分析技术中具有潜在应用 (Rodrigo 等,2016)。

3. 光学传感

铯离子载体 II 用于开发铯离子检测的光学传感器。Kumar 等人 (2016) 综述了荧光光学化学传感器的使用,包括铯离子载体 II,强调了它们的非破坏性、高灵敏度和在生物系统中的适用性。此类传感器对于在各种环境和生物背景下检测铯离子非常有价值 (Kumar 等,2016)。

4. 电化学应用

在电化学应用中,铯离子载体 II 用于从废水中选择性去除铯离子,如 Chen 等人的研究所示 (2013)。他们提出了一种使用六氰合铁酸铜纳米薄膜的电化学吸附系统进行铯分离,突出了其在核废水处理中的潜力 (Chen 等,2013)。

5. 分析化学

铯离子载体 II 在分析化学中发挥着重要作用。例如,Aglan 等人 (2012) 开发了一种基于六氰合铁酸钾锌作为离子载体的化学改性碳糊电极,用于铯离子测定。该电极在宽浓度范围内对 Cs(I) 离子表现出能斯特响应,证明了其在分析应用中的实用性 (Aglan 等,2012)。

6. 核废料处理

铯离子载体 II 在放射性废料处理中至关重要。Casnati 等人 (2001) 强调了使用杯[4]芳烃-冠-6(一种铯离子载体)从放射性废料中有效且选择性地去除铯离子的应用。此类离子载体对于管理核废料对环境的影响至关重要 (Casnati 等,2001)。

未来方向

Calcium ionophore improves embryonic development and pregnancy outcomes in patients with poor embryo development in previous intracytoplasmic sperm injection (ICSI) cycles . This suggests that calcimycin could improve preimplantation development and pregnancy outcomes in patients aged <35 years with embryo developmental problems in previous ICSI cycles . Enhanced cation recognition by a macrocyclic ionophore at the air–solution interface has also been reported , indicating potential advances in the development of novel functional materials and molecular sensing techniques .

属性

IUPAC Name |

ethyl 2-[[5,11,17,23,29,35-hexatert-butyl-38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H120O18/c1-25-97-73(91)49-103-79-55-31-57-39-68(86(10,11)12)41-59(80(57)104-50-74(92)98-26-2)33-61-43-70(88(16,17)18)45-63(82(61)106-52-76(94)100-28-4)35-65-47-72(90(22,23)24)48-66(84(65)108-54-78(96)102-30-6)36-64-46-71(89(19,20)21)44-62(83(64)107-53-77(95)101-29-5)34-60-42-69(87(13,14)15)40-58(81(60)105-51-75(93)99-27-3)32-56(79)38-67(37-55)85(7,8)9/h37-48H,25-36,49-54H2,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCAFCZTEHDYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H120O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394771 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium ionophore II | |

CAS RN |

92003-62-8 | |

| Record name | Cesium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylcalix[6]arene-hexaacetic acid hexaethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)